molecular formula C17H16N2O2 B13140612 2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione CAS No. 62468-70-6

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione

Cat. No.: B13140612
CAS No.: 62468-70-6
M. Wt: 280.32 g/mol
InChI Key: SQFRFNUBXCAFFD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of dimethylamino and methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Methylation: The methylamino group is introduced via a reaction with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar starting materials and reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinones.

Scientific Research Applications

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylanthracene-9,10-dione: Similar structure but lacks the amino groups.

    2,7-Dinitrophenanthrene-9,10-dione: Contains nitro groups instead of amino groups.

Uniqueness

2-(Dimethylamino)-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both dimethylamino and methylamino groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

62468-70-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(dimethylamino)-1-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H16N2O2/c1-18-15-13(19(2)3)9-8-12-14(15)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3

InChI Key

SQFRFNUBXCAFFD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)N(C)C

Origin of Product

United States

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